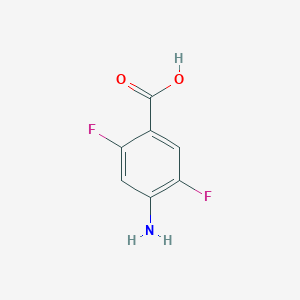

4-Amino-2,5-difluorobenzoic acid

描述

Significance of Fluorine Substitution in Aromatic Systems within Medicinal Chemistry

The introduction of fluorine into aromatic systems is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. tandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.commdpi.com

One of the primary benefits of fluorine substitution is the improvement of metabolic stability. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer drug half-life and reduced patient dosage. mdpi.com

Role of Aminobenzoic Acid Scaffolds in Advanced Organic Synthesis

Aminobenzoic acids are versatile building blocks in organic synthesis due to the presence of two reactive functional groups: an amino group and a carboxylic acid group. nih.gov These groups can undergo a wide range of chemical transformations, allowing for the construction of complex molecular architectures. Para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a particularly common scaffold in the synthesis of pharmaceuticals. nih.gov

The amino group can act as a nucleophile and is readily acylated, alkylated, or used in the formation of sulfonamides. The carboxylic acid group can be converted into esters, amides, acid chlorides, and other derivatives. This dual reactivity makes aminobenzoic acids ideal starting materials for the synthesis of a diverse library of compounds. nih.gov Their structural rigidity and defined substitution patterns also provide a reliable framework for the spatial orientation of various pharmacophoric elements.

Overview of 4-Amino-2,5-difluorobenzoic Acid's Position in the Landscape of Fluorinated Benzoic Acid Derivatives

This compound belongs to a significant class of compounds that combine the beneficial properties of both fluorine substitution and the aminobenzoic acid scaffold. The presence of two fluorine atoms on the benzene (B151609) ring is expected to significantly impact its electronic properties and reactivity compared to its non-fluorinated or mono-fluorinated analogs. The specific placement of the fluorine atoms at the 2 and 5 positions, ortho and meta to the carboxylic acid and meta and ortho to the amino group, respectively, creates a unique electronic environment that can influence its chemical behavior and biological activity.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and materials. Researchers can exploit the reactivity of the amino and carboxylic acid groups while leveraging the modulatory effects of the fluorine atoms to design molecules with tailored properties.

Compound Profile: this compound

| Property | Value |

| Molecular Formula | C7H5F2NO2 |

| Molecular Weight | 173.12 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=C(C(=CC(=C1F)N)F)C(=O)O |

| InChI | InChI=1S/C7H5F2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |

| InChIKey | YOXMTBAQSNCVJQ-UHFFFAOYSA-N |

Table generated from data available on PubChem. uni.lu

Structure

3D Structure

属性

IUPAC Name |

4-amino-2,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXMTBAQSNCVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603007 | |

| Record name | 4-Amino-2,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773108-64-8 | |

| Record name | 4-Amino-2,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 2,5 Difluorobenzoic Acid and Analogues

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its fundamental vibrations. stmarys-ca.edu The FT-IR spectrum of 4-Amino-2,5-difluorobenzoic acid is characterized by distinct absorption bands corresponding to its primary functional groups: the amino (-NH₂), carboxylic acid (-COOH), and the difluorinated benzene (B151609) ring.

The carboxylic acid group presents several characteristic bands. A very broad O-H stretching vibration is typically observed in the wide range of 2500-3300 cm⁻¹ due to strong intermolecular hydrogen bonding between the acid dimers. stmarys-ca.edudocbrown.info The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption peak, generally found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. docbrown.infonih.gov The C-O stretching and O-H bending vibrations of the carboxylic group are also identifiable, typically in the 1210-1320 cm⁻¹ and 1400-1440 cm⁻¹ regions, respectively. stmarys-ca.edustmarys-ca.edudocbrown.info

The amino group (-NH₂) shows characteristic N-H stretching vibrations, usually as two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.net The N-H bending vibration typically appears around 1580-1650 cm⁻¹. orgchemboulder.com

The difluorinated aromatic ring contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. stmarys-ca.edumdpi.com Strong C-F stretching vibrations are expected to appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500–3300 | Broad, Strong |

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300–3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000–3100 | Medium to Weak |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680–1710 | Strong, Sharp |

| N-H Bend | Amino (-NH₂) | 1580–1650 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1400–1600 | Medium to Weak |

| O-H Bend | Carboxylic Acid (-COOH) | 1400–1440 | Medium |

| C-O Stretch | Carboxylic Acid (-COOH) | 1210–1320 | Strong |

| C-F Stretch | Fluoro-substituent | 1100–1300 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. ijtsrd.com While polar functional groups like C=O produce strong signals in FT-IR, non-polar bonds and symmetric vibrations often yield strong signals in FT-Raman spectra. For this compound, FT-Raman is particularly useful for analyzing the vibrations of the aromatic ring and the C-F bonds.

The symmetric C=C stretching vibrations of the benzene ring are expected to be prominent in the Raman spectrum, appearing in the 1550-1615 cm⁻¹ region. ijtsrd.com The ring breathing vibration, a symmetric expansion and contraction of the entire ring, is also a characteristic Raman band. The C-F stretching vibrations will also be visible. In contrast to the broad O-H stretch in the FT-IR spectrum, this mode is typically weak in Raman. The carbonyl (C=O) stretch is also observed, often at a similar frequency as in the IR spectrum. ijtsrd.com Studies on similar molecules like 2-amino-4,5-difluorobenzoic acid and 2-amino-5-fluorobenzoic acid have utilized FT-Raman spectroscopy to provide detailed vibrational assignments in conjunction with theoretical calculations. nih.govnih.gov

Table 2: Characteristic FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Aromatic Ring | 3000–3100 | Strong |

| C=O Stretch | Carboxylic Acid (-COOH) | 1670–1700 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1550–1615 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

| C-F Stretch | Fluoro-substituent | 1100–1300 | Medium |

| N-H Bend | Amino (-NH₂) | 1580–1650 | Weak |

The interpretation of the vibrational spectra of this compound involves assigning the observed absorption bands and Raman shifts to specific molecular vibrations. The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid, fluorine) groups on the benzene ring influences the electronic distribution and, consequently, the bond strengths and vibrational frequencies.

Carboxylic Acid Modes : The broad O-H band in the FT-IR spectrum is a definitive indicator of the hydrogen-bonded carboxylic acid dimer. The position of the strong C=O stretching band provides information about the electronic environment; its frequency can be affected by the other ring substituents. nih.gov

Amino Group Modes : The pair of N-H stretching bands confirms the presence of a primary amine. Their exact position can indicate the extent of hydrogen bonding involving the amino group.

Aromatic Ring and Substituent Modes : The aromatic C=C and C-H vibrations confirm the benzene core. The strong absorptions and shifts corresponding to C-F stretching are crucial for confirming the presence and, to some extent, the location of the fluorine atoms. The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can also provide clues about the substitution pattern on the aromatic ring. stmarys-ca.edu

Detailed analysis often involves comparing experimental spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), which can aid in the precise assignment of complex vibrational modes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, connectivity, and dynamics by analyzing the chemical environment of specific nuclei, such as ¹H and ¹⁹F. huji.ac.il

¹H NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. In this compound, signals are expected from the aromatic protons, the amino group protons, and the carboxylic acid proton.

Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10.0-13.2 ppm. orgchemboulder.comorgchemboulder.com Its broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons (Ar-H) : There are two protons on the aromatic ring at positions 3 and 6. Due to the different neighboring substituents, they are in distinct chemical environments and are expected to give rise to separate signals. The proton at position 3 is adjacent to the amino group and a fluorine atom, while the proton at position 6 is adjacent to the carboxylic acid group and a fluorine atom. Their chemical shifts will typically be in the aromatic region (6.0-8.5 ppm). orgchemboulder.com These protons will exhibit coupling to the adjacent fluorine atoms (¹H-¹⁹F coupling), resulting in doublet or doublet of doublets splitting patterns.

Amino Protons (-NH₂) : The two protons of the amino group usually appear as a broad singlet in the range of 1-5 ppm. orgchemboulder.comorgchemboulder.com The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid Proton | -COOH | 10.0–13.2 | Broad Singlet |

| Aromatic Proton (H-6) | Aromatic Ring | 6.0–8.5 | Doublet of Doublets (d,d) |

| Aromatic Proton (H-3) | Aromatic Ring | 6.0–8.5 | Doublet of Doublets (d,d) |

| Amino Protons | -NH₂ | 1.0–5.0 | Broad Singlet |

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. huji.ac.ilnih.gov This allows for the clear resolution of signals from fluorine atoms in different electronic environments.

For this compound, two distinct signals are expected for the two fluorine atoms at the C-2 and C-5 positions, as they are chemically non-equivalent. The fluorine at C-2 is ortho to both the carboxylic acid and amino groups, while the fluorine at C-5 is meta to the carboxylic acid and ortho to the amino group. These different electronic surroundings will result in different chemical shifts.

Furthermore, the spectrum will be influenced by spin-spin coupling:

¹⁹F-¹⁹F Coupling : The two fluorine atoms will likely couple to each other, causing their respective signals to be split into doublets.

¹⁹F-¹H Coupling : Each fluorine signal will also be split by the adjacent aromatic protons. The F-2 nucleus will couple with the H-3 proton, and the F-5 nucleus will couple with the H-6 proton.

The precise analysis of these chemical shifts and coupling constants provides unambiguous confirmation of the fluorine substitution pattern on the benzoic acid core.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Position | Expected Chemical Shift (δ, ppm) | Expected Coupling |

| F-2 | C-2 | Varies based on standard | Coupling to F-5, Coupling to H-3 |

| F-5 | C-5 | Varies based on standard | Coupling to F-2, Coupling to H-6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. In the context of this compound and its analogues, ¹³C NMR provides valuable insights into the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by the presence of electron-withdrawing groups like fluorine and the carboxyl group, as well as the electron-donating amino group.

For aromatic compounds, the carbon atoms in the benzene ring typically resonate in the range of 100-150 ppm. The carbon atom of the carboxyl group is highly deshielded and appears further downfield, generally in the range of 165-185 ppm. The specific chemical shifts for the carbons in this compound are influenced by the positions of the fluorine and amino substituents on the aromatic ring. The fluorine atoms, being highly electronegative, cause a significant downfield shift for the carbons they are directly attached to (C-2 and C-5). Conversely, the amino group at C-4 will cause an upfield shift for the carbon it is attached to and the adjacent carbons, due to its electron-donating nature.

A detailed analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of each carbon atom, which is crucial for the structural confirmation of the compound and its derivatives. The coupling between carbon and fluorine atoms (C-F coupling) can also be observed, providing further structural information.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-COOH) | 168.0 - 175.0 |

| C2 (C-F) | 150.0 - 155.0 (doublet, JC-F) |

| C3 | 115.0 - 120.0 |

| C4 (C-NH₂) | 140.0 - 145.0 |

| C5 (C-F) | 148.0 - 153.0 (doublet, JC-F) |

| C6 | 110.0 - 115.0 |

| COOH | 168.0 - 175.0 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and electrospray ionization mass spectrometry are particularly useful for the characterization of this compound and its analogues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of this compound (C₇H₅F₂NO₂), which has a theoretical exact mass of 173.0288 Daltons. By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass. HRMS is a critical technique for verifying the identity of newly synthesized analogues and for analyzing complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS can be performed in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. The choice of ionization mode can depend on the pH of the solution and the nature of the analyte. ESI-MS is often coupled with liquid chromatography (LC-MS) to separate mixtures of compounds before mass analysis, which is particularly useful for studying reaction mixtures or biological samples containing analogues of this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies on this compound and its analogues can reveal detailed structural information. To perform this analysis, a single crystal of the compound is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal structure. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, from which the atomic positions are determined. These studies can confirm the planar structure of the benzene ring and the positions of the substituents. For example, studies on similar fluorinated benzoic acid derivatives have provided detailed insights into their molecular geometries. nih.gov

Table 2: Crystallographic Data for an Analogue, Ethyl 4-amino-3,5-difluorobenzoate

| Parameter | Value |

| Chemical Formula | C₉H₉F₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.954(1) |

| b (Å) | 16.516(2) |

| c (Å) | 7.152(1) |

| β (°) | 108.03(1) |

| Volume (ų) | 893.6(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.494 |

Data from a study on a closely related compound, ethyl 4-amino-3,5-difluorobenzoate, illustrates the type of information obtained from single-crystal X-ray diffraction. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The way molecules arrange themselves in a crystal is governed by intermolecular forces. For this compound, hydrogen bonding and π-stacking are expected to be the dominant interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amino group is also a hydrogen bond donor (N-H). These functional groups can form extensive networks of hydrogen bonds, connecting neighboring molecules. For instance, carboxylic acids often form dimeric structures through hydrogen bonding between their carboxyl groups. The fluorine atoms can also participate in weaker C-H···F hydrogen bonds. researchgate.net

Conformational Analysis in the Crystalline State

A comprehensive analysis of the conformational properties of this compound in the crystalline state is currently hindered by the limited availability of its single-crystal X-ray diffraction data in publicly accessible databases. While the crystal structures of closely related analogues have been reported, providing insights into the potential solid-state conformation, a definitive analysis of the title compound is not possible at this time.

The conformation of a molecule in its crystalline form is dictated by a delicate balance of intramolecular forces, such as steric and electronic effects, and intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. Typically, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from ortho-substituents can lead to a significant dihedral angle between the two planes.

To provide a framework for understanding the potential crystalline conformation of this compound, the crystallographic data of a closely related analogue, ethyl 4-amino-3,5-difluorobenzoate, can be considered. While this is an ester and not a carboxylic acid, and the fluorine substitution pattern is different, it offers a glimpse into the interplay of similar functional groups. In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, molecules are connected by N—H···O and N—H···F hydrogen bonds, as well as π-stacking interactions. calpaclab.comnih.gov This suggests that similar intermolecular forces could be at play in the crystal structure of this compound, influencing the arrangement of molecules in the solid state.

A definitive conformational analysis, including precise bond lengths, bond angles, and torsion angles for this compound, awaits the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this specific compound. Such a study would be invaluable for a complete understanding of its solid-state properties and for computational modeling efforts.

Computational Chemistry and Theoretical Investigations of 4 Amino 2,5 Difluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to predict a variety of properties for organic molecules like 4-Amino-2,5-difluorobenzoic acid.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with basis sets such as 6-311G(d,p) are commonly employed for this purpose. The optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Below is a representative table of predicted geometrical parameters for this compound, which would be typical output from a DFT geometry optimization.

Interactive Table: Predicted Geometrical Parameters Note: The following data is illustrative of the type of results obtained from DFT calculations and is not from a published, peer-reviewed study on this specific molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | (Å) | |

| C-F | 1.35 | |

| C-N | 1.38 | |

| C=O | 1.21 | |

| O-H | 0.97 | |

| Bond Angles | (°) | |

| C-C-F | 119.5 | |

| C-C-N | 121.0 | |

| O=C-O | 124.0 |

| Dihedral Angle | C-C-C=O | 180.0 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.govnih.gov These calculations determine the normal modes of vibration, each with a specific frequency and intensity. The predicted frequencies can be correlated with experimental spectroscopic data, allowing for a detailed assignment of the observed spectral bands to specific molecular motions, such as the stretching of the C-F, N-H, or C=O bonds, and the bending or rocking of various functional groups. slideshare.net A scaling factor is often applied to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set limitations.

Interactive Table: Predicted Vibrational Frequencies and Assignments Note: The following data is illustrative. Specific assignments require correlation with experimental spectra.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3500 |

| N-H Asymmetric Stretch | Amino Group | 3450 |

| N-H Symmetric Stretch | Amino Group | 3350 |

| C=O Stretch | Carboxylic Acid | 1720 |

| C-F Stretch | Fluoro Group | 1250 |

The electronic properties of a molecule are key to understanding its reactivity. thaiscience.info DFT calculations provide energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

From these orbital energies, key chemical descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron. nih.govmaterialsciencejournal.org

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added. nih.govmaterialsciencejournal.org

These values help to predict how this compound will behave in chemical reactions.

Interactive Table: Predicted Electronic Properties Note: These values are illustrative examples derived from typical DFT calculation outputs.

| Property | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Ionization Potential | I | -EHOMO | 5.8 |

Ab Initio Methods for Electronic Structure Studies

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, are another class of computational techniques used to study electronic structure. nih.gov Unlike DFT, which uses an approximated functional for electron correlation, ab initio methods are derived directly from the Schrödinger equation without empirical parameters. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide highly accurate results, often used to benchmark DFT calculations. For a molecule like this compound, HF calculations might be performed with various basis sets to obtain a baseline understanding of its electronic structure, which can then be refined with more advanced methods that include electron correlation. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT and ab initio methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a system, such as in a solution or a crystal. dovepress.com MD simulations model the movements of atoms and molecules over time based on classical mechanics. mdpi.com For this compound, an MD simulation could model its interaction with water molecules to study its solvation process. Key analyses from MD simulations include:

Radial Distribution Functions (RDFs): To understand the probability of finding solvent molecules at a certain distance from specific atoms on the solute.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the carboxylic acid and amino groups with surrounding solvent molecules. dovepress.com

These simulations provide critical insights into the intermolecular forces that govern the compound's macroscopic properties.

Thermodynamic Property Calculations

Computational chemistry can also predict the thermodynamic properties of this compound based on the results of vibrational frequency calculations. nih.gov By applying principles of statistical mechanics, key thermodynamic functions can be calculated at different temperatures. These properties are vital for understanding the compound's stability and behavior under various thermal conditions.

Interactive Table: Predicted Thermodynamic Properties at 298.15 K Note: The following data is illustrative of typical computational results.

| Property | Symbol | Predicted Value |

|---|---|---|

| Entropy | S | 350.5 J/mol·K |

| Heat Capacity (constant volume) | Cv | 125.8 J/mol·K |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values, where red typically indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential).

While specific MEP mapping studies for this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on its isomer, 2-amino-4,5-difluorobenzoic acid. Theoretical investigations on this related compound using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set provide a framework for understanding the electronic landscape of such molecules.

For this compound, an MEP map would be expected to show the most negative potential (red to yellow regions) concentrated around the oxygen atoms of the carboxylic acid group, highlighting these as the primary sites for electrophilic attack. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would exhibit the most positive potential (blue regions), indicating them as likely sites for nucleophilic interaction. The aromatic ring itself would display intermediate potential values (green).

Table 1: Representative Computational Parameters for MEP Analysis

| Parameter | Value/Method |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Color Convention | Red: Electron-rich (Negative Potential) |

| Blue: Electron-poor (Positive Potential) | |

| Green: Neutral Potential | |

| Predicted Electrophilic Sites | Oxygen atoms of the carboxylic acid group |

| Predicted Nucleophilic Sites | Hydrogen atoms of the amino and hydroxyl groups |

This theoretical analysis of the MEP provides crucial information for understanding the molecule's intermolecular interactions and potential binding modes with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. Although no specific QSAR studies on derivatives of this compound are presently available in the literature, the methodology can be illustrated through studies on analogous series of substituted benzoic acids.

For instance, QSAR studies on benzoylaminobenzoic acid derivatives have successfully been used to predict their antimicrobial activity. dergipark.org.tr In a typical QSAR study, a series of derivatives would be synthesized by modifying the core structure of this compound. This could involve substitutions at the amino group or alterations to the carboxylic acid moiety.

The process would involve:

Data Set Generation: A series of derivatives with their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These can be categorized as:

Topological: Describing the atomic connectivity.

Electronic: Quantifying charge distribution, such as dipole moment and orbital energies.

Steric: Relating to the three-dimensional shape and size of the molecule.

Hydrophobic: Pertaining to the molecule's lipophilicity (e.g., logP).

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a mathematical equation linking the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties like the energy of the Highest Occupied Molecular Orbital (HOMO), molecular weight, or specific steric parameters.

Table 2: Representative Descriptors and Statistical Parameters in a QSAR Study

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Energy of LUMO | Lower energy may correlate with higher activity |

| Topological | Wiener Index | Relates to molecular branching |

| Steric | Molar Refractivity | Influences binding affinity |

| Statistical Parameter | Value | Interpretation |

| Correlation Coefficient (R²) | > 0.6 | A good fit of the model to the data |

| Cross-validated R² (Q²) | > 0.5 | Indicates good predictive ability |

Such QSAR models would provide invaluable guidance for the rational design of new, more potent derivatives of this compound for various therapeutic applications.

Advanced Applications and Functionalization Research Based on 4 Amino 2,5 Difluorobenzoic Acid Scaffolds

Applications in Medicinal Chemistry and Pharmaceutical Sciences

4-Amino-2,5-difluorobenzoic acid has emerged as a valuable scaffold in medicinal chemistry and pharmaceutical sciences due to its unique structural features. The presence of the amino group, carboxylic acid function, and fluorine atoms allows for diverse chemical modifications, leading to the synthesis of a wide array of biologically active molecules.

Role as Pharmaceutical Intermediates

This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of its functional groups, which can be readily transformed to build more complex molecular architectures. This compound is a key building block in the development of novel therapeutic agents across different disease areas.

A related compound, 4-Amino-2,5-difluorobenzeneboronic acid pinacol (B44631) ester, is also utilized as a pharmaceutical intermediate. thermofisher.com Similarly, 2-Amino-4,5-difluorobenzoic acid is employed as an intermediate in the creation of a range of pharmaceuticals, including antibacterial and anticancer drugs. ontosight.ai

Synthesis of Bioactive Derivatives

The structural framework of this compound provides a versatile platform for the synthesis of bioactive derivatives with a broad spectrum of pharmacological activities.

Derivatives of this compound have been investigated for their potential to modulate the activity of kinases and receptors, which are critical targets in drug discovery. For instance, research into 2-amino-4-aryl-pyrimidine derivatives of ursolic acid has shown that these compounds can suppress signaling pathways like RAS/Raf/MEK/ERK and PI3K/AKT/mTOR, with molecular docking studies suggesting MEK1 kinase as a potential target. rsc.org

The development of novel anticancer agents is a significant area of research involving this compound derivatives. The unique properties of this scaffold have been exploited to design and synthesize compounds with potent antiproliferative activity. For example, compounds containing a 1,3,4-thiadiazole (B1197879) ring, which can be derived from amino-functionalized acids, have demonstrated inhibitory effects against various tumor cells. nih.gov Specifically, new thiadiazoles with thiazolidin-4-one moieties have shown in vitro antiproliferative activity in human breast adenocarcinoma cells (MCF-7). nih.gov

Furthermore, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities against several cancer cell lines. rsc.org One derivative, compound 7b, exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing significantly lower cytotoxicity to normal human hepatocyte cells. rsc.org

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| Thiadiazoles with thiazolidin-4-one moieties | Human breast adenocarcinoma (MCF-7) | In vitro antiproliferative activity | nih.gov |

| 2-Amino-4-aryl-pyrimidine derivative (compound 7b) | MCF-7 | IC50: 0.48 ± 0.11 μM | rsc.org |

| 2-Amino-4-aryl-pyrimidine derivative (compound 7b) | HeLa | IC50: 0.74 ± 0.13 μM | rsc.org |

Researchers have explored the synthesis of antimicrobial agents based on the this compound scaffold. The modification of this core structure has led to the discovery of compounds with significant activity against various pathogens.

In a study focused on aurone (B1235358) derivatives, compounds with a 5-acetamido substitution, which can be conceptually related to the aminobenzoic acid structure, demonstrated notable antibacterial activity. mdpi.com Specifically, 5-acetamidoaurones were more effective than their 5-aminoaurone counterparts. mdpi.com The presence of a substitution on the B-ring was also found to be crucial for the antibacterial effect. mdpi.com

Derivatives of 4-aminobenzoic acid, created through the formation of Schiff bases with various aldehydes, have also been shown to possess antibacterial and antifungal properties. mdpi.com Some of these derivatives exhibited inhibitory activity against methicillin-resistant Staphylococcus aureus and showed broad-spectrum antifungal capabilities. mdpi.com

| Derivative Class | Pathogen(s) | Key Findings | Reference |

| 5-Acetamidoaurones | Gram-positive and Gram-negative bacteria | More potent than 5-aminoaurones; B-ring substitution is essential. | mdpi.com |

| 4-Aminobenzoic acid Schiff bases | Methicillin-resistant Staphylococcus aureus, Fungi | Exhibited antibacterial and broad-spectrum antifungal activities. | mdpi.com |

The anti-inflammatory potential of derivatives of aminobenzoic acids has been an area of active investigation. For instance, derivatives of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene have been identified as NRF2 activators and have shown anti-inflammatory activity by reducing the production of nitric oxide (NO) in lipopolysaccharide-induced inflammation in RAW 264.7 cells. nih.gov These compounds also reversed the elevated levels of pro-inflammatory cytokines and mediators. nih.gov

Noscapine, a compound that can be conceptually broken down into structures related to aminobenzoic acids, has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory factors like interleukin 1β (IL-1β), IFN-γ, and IL-6. wikipedia.org Its brominated derivative has been shown to inhibit the secretion of TNF-α and CXCL10 from macrophages. wikipedia.org

Mechanistic Studies of Biological Activity of Derivatives

The this compound scaffold serves as a foundational structure for developing a variety of biologically active derivatives. Mechanistic studies have begun to unravel how these molecules exert their effects at a cellular and subcellular level, primarily focusing on enzyme inhibition, modulation of signaling pathways, and specific cytotoxic actions against cancer cells.

Derivatives built from related amino-thienopyrimidine scaffolds have demonstrated significant potential as inhibitors of key enzymes involved in cell growth and proliferation. Research has shown that these compounds can target and inhibit several protein kinases that are often overactive in cancer.

B-Raf Kinase Inhibition : Certain 4-amino-thienopyrimidine analogues have been synthesized and evaluated for their ability to inhibit B-Raf kinases. cjps.org These enzymes play a critical role in cell growth, and their inhibition is a major strategy in anticancer therapy. cjps.org

EGFR-TK and FGFR1 Inhibition : Studies on 5-arylthieno[2,3-d]pyrimidines, which share structural motifs with derivatives of the title compound, have shown potent inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Fibroblast Growth Factor 1 Receptor (FGFR1). cjps.org For instance, two such derivatives exhibited significant cytotoxicity on the MCF-7 breast cancer cell line, with IC₅₀ values of 9.1 nM and 28.0 nM, respectively, which was linked to their inhibition of EGFR-TK. cjps.org

Beyond direct enzyme inhibition, derivatives have been shown to modulate complex cellular signaling pathways that are crucial for tumor progression and survival.

VEGF/KDR and PDGF Receptor Pathways : A series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties were found to inhibit pathways involving the vascular endothelial growth factor (VEGF) and its receptor (KDR), as well as the platelet-derived growth factor (PDGF) receptor. cjps.org The most active derivative in this series displayed an IC₅₀ value of 3 nM, highlighting its potent disruption of these pro-angiogenic signaling cascades. cjps.org

Modulation of ABC Transporters : A significant hurdle in cancer therapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters that eject drugs from the cell. cjps.org A 4-amino-thienopyrimidine known as QB13 has been identified as a modulator of these ABC efflux pumps. cjps.org This compound was shown to promote the accumulation of the chemotherapy drug daunorubicin (B1662515) in resistant cells, with an EC₅₀ value of 1.02 μM, suggesting it can reverse MDR. cjps.org

The cytotoxic (cell-killing) effects of these derivatives have been evaluated in various cancer cell lines, revealing specific mechanisms of action.

Preferential Cytotoxicity under Glucose Starvation : The natural product arctigenin (B1665602) is known to be preferentially cytotoxic to cancer cells under conditions of glucose starvation. mdpi.com A series of derivatives where a hydroxyl group was replaced by an amino group (4-amino-4-dehydroxylarctigenin) showed even more potent cytotoxicity against glucose-starved A549 lung cancer cells. mdpi.com This suggests that the amino functional group plays a key role in targeting the unique metabolic state of some tumor cells. mdpi.com

Activity in Breast Cancer Cell Lines : Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been tested for their cytotoxic and antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. cjps.org These studies confirm the potential of these scaffolds in developing treatments for breast cancer. cjps.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are crucial for refining the design of derivatives to enhance their potency and selectivity. By systematically modifying the chemical structure and observing the resulting changes in biological activity, researchers can identify key molecular features required for a desired effect.

For derivatives based on aminobenzoic acid frameworks, several key SAR insights have been established:

The Role of the Amino Group : In studies of arctigenin derivatives, the introduction of a 4-amino group was found to significantly enhance cytotoxic activity against tumor cells under glucose starvation. mdpi.com However, further substitution on this amino group led to a marked decrease in cytotoxicity, indicating that a primary amine at this position is optimal for this specific mechanism of action. mdpi.com

Influence of Substituents on Kinase Inhibition : For 4-amino-thienopyrimidine derivatives, the nature and position of substituents have a profound impact on their enzyme inhibition profile. cjps.org

The presence of an amino group at the 4-position of the thienopyrimidine ring is a common feature among compounds that inhibit B-Raf kinases. cjps.org

Linking N,N'-diaryl urea moieties to the core structure was found to be effective for inhibiting VEGF/KDR and PDGF receptor pathways. cjps.org

The specific arrangement of aryl groups on the thienopyrimidine scaffold determines the potency against EGFR-TK and FGFR1. cjps.org

The following table summarizes some of the observed structure-activity relationships for related thienopyrimidine derivatives.

| Derivative Class | Structural Feature | Biological Activity/Target | Finding |

| 4-Amino-4-dehydroxylarctigenin | Primary 4-amino group | Cytotoxicity in A549 cells | Introduction of the NH₂ group increases potency compared to the parent compound. mdpi.com |

| 4-Amino-4-dehydroxylarctigenin | Substituted 4-amino group | Cytotoxicity in A549 cells | Further substitution on the NH₂ group significantly decreases potency. mdpi.com |

| 4-Amino-thienopyrimidines | Linked N,N'-diaryl urea moiety | VEGF/KDR, PDGF Receptors | This feature confers potent inhibitory activity against these signaling pathways. cjps.org |

| 5-Arylthieno[2,3-d]pyrimidines | Aryl group at position 5 | EGFR-TK, FGFR1 | The specific nature of the aryl group is critical for high inhibitory activity against these kinases. cjps.org |

Applications in Materials Science

The unique combination of a rigid aromatic ring, a reactive carboxylic acid group, and a nucleophilic amino group, all enhanced by the presence of electron-withdrawing fluorine atoms, makes this compound a valuable monomer for the synthesis of advanced polymers.

Fluorinated aromatic monomers, including aminobenzoic acids and their derivative diamines, are key components in the production of high-performance polymers such as polyamides and polyimides. mdpi.comchemmethod.com The incorporation of the this compound structure into a polymer backbone, either directly or after conversion to a diamine, can impart a range of desirable properties. cjps.orgmdpi.com

Enhanced Thermal Stability : The inherent rigidity of the benzene (B151609) ring and the strength of the carbon-fluorine bond contribute to high thermal stability, making the resulting polymers suitable for applications in demanding, high-temperature environments. mdpi.com

Improved Solubility and Processability : While aromatic polymers are often difficult to process due to their rigidity and strong intermolecular interactions, the introduction of fluorine atoms can disrupt chain packing. chemmethod.commdpi.com This disruption decreases crystallinity and improves solubility in common organic solvents, making the polymers easier to process into films, fibers, and coatings. cjps.org

Increased Optical Transparency : In polyimides, intense color is often a result of charge-transfer complexes (CTCs) forming between polymer chains. mdpi.com The electron-withdrawing nature of fluorine atoms can reduce the electron-donating ability of the monomer, thereby suppressing CTC formation and leading to polymers with higher optical transparency and lower yellowness. mdpi.commdpi.com

Chemical Resistance and Hydrophobicity : The presence of fluorine imparts a degree of hydrophobicity and chemical resistance to the polymer surface, which is beneficial for creating protective coatings that resist moisture and chemical attack. mdpi.com

These properties make polymers derived from fluorinated monomers like this compound suitable for advanced applications in microelectronics, aerospace, and as materials for flexible optical displays. mdpi.comresearchgate.net

Development of Photoresponsive Materials (e.g., azobenzene (B91143) derivatives)

The integration of fluorinated scaffolds into photoresponsive materials, particularly azobenzene derivatives, is a subject of scientific inquiry. Azobenzenes are molecular switches that can isomerize between their trans and cis states upon light irradiation, leading to changes in their chemical and physical properties. This behavior is foundational for applications in data storage, molecular machines, and photopharmacology.

Fluorination of the azobenzene core is a known strategy to tune its photochemical properties. The introduction of fluorine atoms can influence the absorption spectra and the thermal stability of the isomers. Specifically, incorporating electron-withdrawing groups, such as fluorine, at the ortho positions relative to the azo group (–N=N–) can be particularly effective. While specific studies detailing the use of this compound in synthesizing azobenzene derivatives are not prominent in the literature, the general principles of azobenzene chemistry suggest its potential as a precursor. The amino group could be diazotized and coupled to form the characteristic azo bridge, while the difluorinated phenyl ring would be an integral part of the final photoresponsive molecule.

Research on related compounds, such as amide derivatives of azobenzene-4,4′-dicarboxylic acid, demonstrates that structural modifications significantly impact isomerization kinetics. bldpharm.com For instance, the half-life of the cis isomer can be manipulated by the electronic nature of substituents on the benzene rings. bldpharm.com

Applications in Agrochemicals (e.g., Herbicides, Fungicides)

Fluorinated organic compounds play a crucial role in the modern agrochemical industry, with a significant percentage of commercial pesticides containing at least one fluorine atom. bldpharm.com The inclusion of fluorine can enhance a molecule's biological efficacy, metabolic stability, and lipophilicity, which are critical parameters for an effective agrochemical agent. google.comgoogle.com Common fluorine-containing motifs in agrochemicals include aromatic fluorine and trifluoromethyl groups. google.com

While specific commercial herbicides or fungicides derived directly from this compound are not explicitly documented in publicly available literature, its structure contains features common to active agrochemical ingredients. The fluorinated benzoic acid moiety is a scaffold found in various bioactive molecules. For example, fluorinated herbicides often work by inhibiting key plant enzymes. google.com The development of new agrochemicals is a continuous process to address the challenge of resistance to existing pesticides, and fluorinated compounds remain a key area of research. google.com

The general synthetic utility of related fluorinated aminobenzoic acids as intermediates for agrochemicals has been noted in patent literature, highlighting the importance of this class of compounds in the discovery pipeline. google.com

Analytical Chemistry Applications (e.g., Derivatization for Amino Acid Analysis)

In analytical chemistry, particularly in the analysis of amino acids via chromatography, derivatization is a common strategy to enhance detection and separation. Amino acids often lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence methods challenging. Pre-column or post-column derivatization introduces a tag to the amino acid that is easily detectable.

Standard derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. These reagents react with the primary or secondary amine groups of amino acids to form highly fluorescent or UV-absorbent derivatives.

There is no widespread, documented use of this compound itself as a standard derivatization agent for amino acid analysis. The development of new derivatization agents is an active area of research, with a focus on improving reaction efficiency, derivative stability, and detection sensitivity. For instance, novel reagents such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) have been explored to enhance detection in mass spectrometry by introducing a readily protonatable site. While this compound possesses a reactive amine and a fluorinated ring, its application as a derivatization agent for routine amino acid analysis is not established in the available literature.

Future Research Directions and Emerging Trends for 4 Amino 2,5 Difluorobenzoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of 4-Amino-2,5-difluorobenzoic acid applications is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic routes. Future research is trending away from traditional multi-step chemical syntheses, which often rely on harsh conditions and petroleum-derived precursors, towards more sustainable alternatives. mdpi.com

A primary area of exploration is the application of biocatalysis and metabolic engineering. The biosynthesis of aminobenzoic acids in microorganisms occurs via the shikimate pathway, starting from simple, renewable carbohydrates like glucose. mdpi.comwikipedia.org Research efforts are anticipated to focus on engineering microbial hosts, such as E. coli, to produce this compound. This involves introducing and optimizing the necessary enzymatic machinery to process fluorinated precursors, potentially offering a greener alternative to conventional chemical methods that cause environmental damage and rely on non-renewable resources. mdpi.comamazonaws.com

In parallel, innovation in chemical synthesis continues. The development of novel synthetic pathways aims to reduce the number of steps, improve yields, and utilize less hazardous reagents. For instance, methods developed for similar compounds, such as the synthesis of 4-amino-2-fluorobenzoic acid from m-fluoroaniline, demonstrate the potential for new strategies that could be adapted for this compound. google.com Such chemical syntheses focus on achieving high purity and yields suitable for large-scale production. google.com The future will likely see a hybrid approach, where enzymatic steps are integrated into chemical synthesis workflows to maximize efficiency and sustainability.

| Synthetic Approach | Description | Potential Advantages | References |

| Microbial Biosynthesis | Utilizes engineered microorganisms to convert simple sugars (e.g., glucose) into the target compound via pathways like the shikimate pathway. | Uses renewable feedstocks, reduces pollution, environmentally friendly. | mdpi.comwikipedia.org |

| Novel Chemical Synthesis | Focuses on developing new reaction pathways to improve efficiency, reduce steps, and use safer reagents. | Potentially high yields and purity, suitable for mass production. | google.comchemicalbook.com |

| Chemoenzymatic Synthesis | Integrates biological catalysts (enzymes) into traditional chemical synthesis routes. | Combines the high selectivity of enzymes with the efficiency of chemical reactions. |

Development of Advanced Derivatization Strategies for Enhanced Functionality

The true potential of this compound lies in its use as a scaffold for creating derivatives with tailored properties. The amino and carboxylic acid functional groups are prime sites for chemical modification, allowing for the development of a diverse library of new molecules. Future research will heavily focus on advanced derivatization strategies to enhance the biological activity and material properties of the core structure.

One promising avenue is the synthesis of Schiff bases by reacting the amino group with various aldehydes. This approach has been successfully used with para-aminobenzoic acid (PABA) to generate compounds with significant antimicrobial and cytotoxic activities. mdpi.com Applying this strategy to this compound could lead to a new class of potent therapeutic agents, with the fluorine atoms potentially enhancing metabolic stability and binding affinity.

Another key strategy involves the acylation and coupling of the amino group, or the conversion of the carboxylic acid group into amides and esters. Research on similar heterocyclic compounds has shown that such modifications can lead to potent and selective inhibitors of specific biological targets, such as fatty acid-binding protein 4 (FABP4). nih.gov These derivatization techniques allow for fine-tuning the molecule's properties to interact with specific biological pathways. nih.gov

| Derivatization Strategy | Target Functional Group | Potential Outcome | Example from Similar Compounds | References |

| Schiff Base Formation | Amino Group | Creation of novel antimicrobial and antifungal agents. | Reaction of PABA with aromatic aldehydes. | mdpi.com |

| Acylation/Amidation | Amino Group / Carboxylic Acid | Development of enzyme inhibitors and modulators of protein-protein interactions. | Acylation of 4-amino pyridazinones for FABP4 inhibition. | nih.gov |

| Coupling Reactions | Amino Group | Synthesis of derivatives with extended aromatic systems for enhanced binding. | Phenyl group coupling to an amino scaffold. | nih.gov |

| Esterification | Carboxylic Acid | Modification of solubility and use as a labeling agent for analytical purposes. | Formation of 4-aminobenzoic acid ethyl ester (ABEE) for HPLC analysis. | nih.gov |

Application of Advanced Computational Modeling for Predictive Research and Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and material science, and its application to this compound research is a significant emerging trend. Advanced computational modeling allows for the prediction of molecular properties and biological activities, saving significant time and resources by prioritizing the synthesis of the most promising candidates.

Methods such as Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of this compound and its derivatives. nih.govnih.gov These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov Furthermore, computational tools can predict key parameters like HOMO-LUMO energy gaps and molecular electrostatic potential maps, which are crucial for assessing the potential of a molecule to engage in specific biological interactions. nih.gov

For drug design, molecular docking and molecular dynamics (MD) simulations are being employed to predict how derivatives of this compound will bind to target proteins. nih.govmdpi.com This "computing assisted molecular design" approach can guide the synthesis of highly selective and potent inhibitors for specific enzymes or receptors. nih.gov By simulating the interaction between a potential drug molecule and its biological target, researchers can rationally design modifications to improve binding affinity and efficacy before ever entering a wet lab. mdpi.com

Targeting Specific Biological Pathways with Highly Functionalized Derivatives

A major future direction for this compound is the design of highly functionalized derivatives that can selectively target specific biological pathways implicated in disease. The structural similarity of the parent compound to PABA, a key intermediate in the folate biosynthesis pathway in many pathogens, provides a logical starting point for the development of novel anti-infective agents. mdpi.com Derivatives could be designed to act as antimetabolites, disrupting this essential pathway in bacteria and fungi. mdpi.com

Beyond anti-infectives, derivatives are being explored as inhibitors of other critical cellular targets. By modifying the core structure, researchers aim to create molecules that can selectively inhibit proteins like FABP4, which is involved in metabolic diseases such as diabetes and atherosclerosis. nih.gov The addition of the difluoro-substituted phenyl ring could offer advantages in terms of binding and pharmacokinetic properties compared to non-fluorinated inhibitors.

Furthermore, there is potential for developing derivatives with anti-inflammatory properties. Research on related alkaloids has shown that specific molecular structures can inhibit the production of pro-inflammatory cytokines like TNF-α. wikipedia.org By creating a library of this compound derivatives, it may be possible to identify new compounds that can modulate inflammatory pathways, offering potential treatments for a range of inflammatory conditions.

| Target Pathway/Protein | Therapeutic Area | Mechanism of Action | References |

| Folate Biosynthesis | Infectious Disease | Antimetabolite activity, disrupting an essential pathway in microbes. | mdpi.com |

| Fatty Acid-Binding Protein 4 (FABP4) | Metabolic Disease | Inhibition of fatty acid transport, impacting insulin (B600854) resistance and atherosclerosis. | nih.gov |

| Inflammatory Cytokine Production | Inflammation | Reduction of pro-inflammatory factors such as TNF-α. | wikipedia.org |

Considerations for Sustainable Synthesis and Environmental Impact Reduction

As the chemical industry moves towards greener practices, a critical area of future research for this compound will be the consideration of its entire lifecycle, from synthesis to final application. The emphasis is on developing manufacturing processes that are not only economically viable but also environmentally sustainable.

The primary goal is to shift away from reliance on petroleum-based starting materials and toxic reagents, which characterize many traditional chemical syntheses. mdpi.com The development of biosynthetic routes using renewable feedstocks like glucose is a cornerstone of this effort. mdpi.com Such methods have the potential to significantly reduce the environmental footprint associated with the production of aminobenzoic acids by minimizing waste and avoiding hazardous substances. mdpi.com

To quantify and compare the environmental performance of different synthetic routes, Life Cycle Assessment (LCA) will become an increasingly important tool. amazonaws.com LCA provides a framework for evaluating the environmental impacts of a product across its entire lifecycle, including contributions to climate change, fossil fuel depletion, and water pollution. amazonaws.com By applying LCA methodologies, researchers can make informed decisions to select the most sustainable and eco-friendly pathway for the production of this compound and its derivatives, ensuring that chemical innovation does not come at an environmental cost. mdpi.comamazonaws.com

常见问题

Q. What are the common synthetic routes for 4-Amino-2,5-difluorobenzoic acid, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves halogenation and amination steps on a benzoic acid precursor. For example, bromination of 3,5-difluorobenzoic acid followed by nitration to introduce the amino group. Critical parameters include:

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Key techniques include:

Q. What are the solubility properties of this compound in common organic solvents, and how do they affect reaction design?

The compound is highly soluble in polar aprotic solvents like DMSO and DMF but poorly soluble in water. This influences:

- Reaction Solvent Choice : DMSO is ideal for Suzuki couplings due to its ability to dissolve both the compound and palladium catalysts.

- Work-up Procedures : Precipitation in water or ethanol for isolation .

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselectivity of halogenation in the synthesis of this compound derivatives?

Regioselectivity challenges arise due to competing electrophilic substitution sites. Strategies include:

Q. How does the substitution pattern of fluorine and amino groups influence the compound’s reactivity in Suzuki-Miyaura coupling reactions?

The electron-withdrawing fluorine groups deactivate the ring, while the amino group acts as a directing moiety. Key observations:

- Reactivity Comparison : Bromo derivatives (e.g., 4-Bromo-2,5-difluorobenzoic acid) show faster coupling rates than chloro analogs.

- By-product Mitigation : Use of Pd(PPh₃)₄ and Cs₂CO₃ minimizes dehalogenation side reactions .

Q. In assessing the enzyme inhibitory potential of this compound, what experimental models and controls are essential for validating its mechanism of action?

- Enzyme Assays : Competitive inhibition studies with bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics.

- Negative Controls : Use of structurally similar but inactive analogs (e.g., 2-Amino-4,5-difluorobenzoic acid) to rule out nonspecific binding.

- Molecular Docking : Validation of binding poses in DHFR active sites .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed using advanced chromatographic techniques?

Challenges include co-elution of by-products (e.g., dehalogenated derivatives). Solutions:

- UHPLC with PDA Detection : Achieve baseline separation using a BEH C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid in acetonitrile/water.

- LC-MS/MS : MRM mode for selective quantification of impurities at <0.1% levels .

Safety and Handling

Q. What are the recommended storage conditions and safety precautions for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。